molecular formula C15H12Cl2N2O2S B2825225 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole CAS No. 1219589-24-8

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Cat. No.: B2825225
CAS No.: 1219589-24-8
M. Wt: 355.23
InChI Key: WECVLELZTVHTFP-UHFFFAOYSA-N
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Description

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a substituted benzimidazole derivative characterized by a sulfonyl group attached to a 4,5-dichloro-2-methylphenyl moiety and a methyl group at the 2-position of the benzimidazole core. This structure imparts distinct electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c1-9-7-11(16)12(17)8-15(9)22(20,21)19-10(2)18-13-5-3-4-6-14(13)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECVLELZTVHTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4,5-dichloro-2-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with appropriate reagents under controlled conditions.

    Formation of the benzodiazole ring: The intermediate is then reacted with suitable nitrogen-containing compounds to form the benzodiazole ring structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has a wide range of scientific research applications, including:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: This compound is explored for its potential therapeutic properties and as a building block for drug development.

    Material Science: Its unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting specific enzymes or receptors. The dichloro and methyl groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related benzimidazole derivatives highlights key differences in substituents, synthesis routes, and physicochemical properties. Below is a detailed table followed by a discussion of findings:

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituents Key Properties/Activity Synthesis Method Reference
N-(2-(1H-Benzimidazol-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) 4-methylbenzenesulfonamide, benzimidazole core NMR/IR data reported; no biological activity Benzenesulfonyl chloride reaction
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 4-chlorobenzyl, 4-chlorophenyl Analgesic/antid activity; IR: C-N stretching Chlorobenzyl chloride coupling
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Benzenesulfonyl, 3,4-dichlorophenyl-methylsulfanyl High lipophilicity; structural analog Sulfonation and thioether formation
Omeprazole N-oxide Sulfinyl, methoxy, dimethylpyridine Proton pump inhibitor; high purity (≥98%) Oxidation of omeprazole
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole 4-methylbenzyl-sulfanyl, diphenyl Steric bulk; no reported activity Thioether coupling

Key Findings

Substituent Effects on Electronic Properties: The sulfonyl group in the target compound and 2c increases electrophilicity compared to sulfanyl (e.g., ) or sulfinyl (e.g., omeprazole ) derivatives. This enhances stability but may reduce nucleophilic reactivity.

Steric Considerations :

  • The 2-methyl group on the benzimidazole core in the target compound introduces steric hindrance, which may restrict rotation or binding to flat aromatic pockets in biological targets. Similar effects are observed in 4,5-diphenyl derivatives () .

Biological Activity :

  • Chlorinated analogs (e.g., ) exhibit analgesic/antid activity, suggesting that halogenation enhances interaction with central nervous system targets .
  • The target compound’s dichloro-sulfonyl motif may favor kinase or protease inhibition, akin to other sulfonamide-based drugs, though specific data is unavailable in the provided evidence.

Synthesis Methods :

  • Sulfonamide derivatives (e.g., 2c, target compound) are typically synthesized via sulfonation of benzimidazole precursors using sulfonyl chlorides (e.g., 4,5-dichloro-2-methylphenylsulfonyl chloride) under basic conditions .
  • Thioether-linked compounds (e.g., ) require thiol-nucleophile reactions, often with milder conditions than sulfonamide formation .

Structural Validation and Computational Tools

Crystallographic studies of related compounds (e.g., ) rely on tools like SHELX for refinement and ORTEP-3 for graphical representation . Validation protocols (e.g., ) ensure accuracy in bond lengths and angles, critical for comparing steric effects across analogs .

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